molecular formula C24H24Cl2N4O2S2 B11077437 1,1'-(2,5-Dichlorobenzene-1,4-diyl)bis[3-(4-ethoxyphenyl)(thiourea)]

1,1'-(2,5-Dichlorobenzene-1,4-diyl)bis[3-(4-ethoxyphenyl)(thiourea)]

Cat. No.: B11077437
M. Wt: 535.5 g/mol
InChI Key: AZMSVZCVJOXXTR-UHFFFAOYSA-N
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Description

N-(2,5-DICHLORO-4-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}PHENYL)-N’-(4-ETHOXYPHENYL)THIOUREA is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DICHLORO-4-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}PHENYL)-N’-(4-ETHOXYPHENYL)THIOUREA typically involves the reaction of 2,5-dichloroaniline with 4-ethoxyaniline in the presence of a carbothioylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often employing advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DICHLORO-4-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}PHENYL)-N’-(4-ETHOXYPHENYL)THIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

N-(2,5-DICHLORO-4-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}PHENYL)-N’-(4-ETHOXYPHENYL)THIOUREA has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-DICHLORO-4-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}PHENYL)-N’-(4-ETHOXYPHENYL)THIOUREA involves its interaction with specific molecular targets. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-DICHLORO-1-{[(4-METHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE
  • 4-ME-N-(2,2,2-TRICHLORO-1-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE

Uniqueness

Compared to similar compounds, N-(2,5-DICHLORO-4-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}PHENYL)-N’-(4-ETHOXYPHENYL)THIOUREA exhibits unique properties due to its specific functional groups and molecular structure. These differences can result in distinct biological activities and chemical reactivity, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C24H24Cl2N4O2S2

Molecular Weight

535.5 g/mol

IUPAC Name

1-[2,5-dichloro-4-[(4-ethoxyphenyl)carbamothioylamino]phenyl]-3-(4-ethoxyphenyl)thiourea

InChI

InChI=1S/C24H24Cl2N4O2S2/c1-3-31-17-9-5-15(6-10-17)27-23(33)29-21-13-20(26)22(14-19(21)25)30-24(34)28-16-7-11-18(12-8-16)32-4-2/h5-14H,3-4H2,1-2H3,(H2,27,29,33)(H2,28,30,34)

InChI Key

AZMSVZCVJOXXTR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2Cl)NC(=S)NC3=CC=C(C=C3)OCC)Cl

Origin of Product

United States

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